molecular formula C12H14O2 B044131 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene CAS No. 120316-39-4

6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene

Cat. No. B044131
M. Wt: 190.24 g/mol
InChI Key: LZFXIPBZDUSMBH-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene, also known as MTOB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MTOB belongs to the family of cyclopropa[c]benzene compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene involves its ability to inhibit the activity of certain enzymes and signaling pathways. In cancer cells, 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been shown to inhibit the activity of the enzyme AKT and the signaling pathway PI3K/AKT/mTOR, which are involved in cell growth and survival. In inflammation, 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene inhibits the activity of the enzyme IKKβ and the NF-κB signaling pathway, which are involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, reduction of inflammation, and neuroprotection. 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has also been shown to have antioxidant properties and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

For 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene research include further investigation of its potential therapeutic uses in cancer, inflammation, and neurodegenerative disorders. Additional studies may also focus on optimizing the synthesis and purification of 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene, as well as identifying potential side effects and toxicity.

Synthesis Methods

The synthesis of 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene involves several steps, including the preparation of a key intermediate, 2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cyclohepten-6-ol, which is then converted to 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene through a reaction with methoxyamine hydrochloride. The final product is obtained through purification and isolation.

Scientific Research Applications

6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

10-methoxy-3-oxatricyclo[6.4.0.02,4]dodeca-1(8),9,11-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11-12(10)14-11/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFXIPBZDUSMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(O3)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585781
Record name 6-Methoxy-2,3,4,8b-tetrahydro-1aH-benzo[3,4]cyclohepta[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene

CAS RN

120316-39-4
Record name 6-Methoxy-2,3,4,8b-tetrahydro-1aH-benzo[3,4]cyclohepta[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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